molecular formula C5H10S2 B14721760 1-Propene, 1,1-bis(methylthio)- CAS No. 6251-15-6

1-Propene, 1,1-bis(methylthio)-

Cat. No.: B14721760
CAS No.: 6251-15-6
M. Wt: 134.3 g/mol
InChI Key: RHTMKEGEQOAFKU-UHFFFAOYSA-N
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Description

1-Propene, 1,1-bis(methylthio)- is an organic compound with the molecular formula C5H10S2 It is characterized by the presence of two methylthio groups attached to the first carbon of the propene chain

Preparation Methods

The synthesis of 1-Propene, 1,1-bis(methylthio)- can be achieved through several methods. One common synthetic route involves the reaction of 1,1-dichloropropene with sodium methylthiolate. The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Propene, 1,1-bis(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted propene derivatives.

Scientific Research Applications

1-Propene, 1,1-bis(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propene, 1,1-bis(methylthio)- involves its interaction with various molecular targets and pathways. The compound’s methylthio groups can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Propene, 1,1-bis(methylthio)- can be compared with other similar compounds, such as:

    1-Propene, 1-(methylthio)-: This compound has only one methylthio group and exhibits different reactivity and applications.

    Methyl 1-propenyl sulfide: Another related compound with distinct chemical properties and uses.

    (E)-1-(Methylthio)prop-1-ene: A stereoisomer with unique structural and functional characteristics.

The uniqueness of 1-Propene, 1,1-bis(methylthio)- lies in its dual methylthio groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

CAS No.

6251-15-6

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)prop-1-ene

InChI

InChI=1S/C5H10S2/c1-4-5(6-2)7-3/h4H,1-3H3

InChI Key

RHTMKEGEQOAFKU-UHFFFAOYSA-N

Canonical SMILES

CC=C(SC)SC

Origin of Product

United States

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